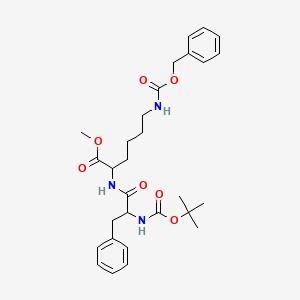

Boc-DL-Phe-DL-Lys(Cbz)-OMe

Description

Boc-DL-Phe-DL-Lys(Cbz)-OMe is a synthetic dipeptide derivative featuring dual protecting groups: a tert-butyloxycarbonyl (Boc) group on the N-terminal phenylalanine (Phe) residue and a carbobenzyloxy (Cbz) group on the lysine (Lys) side chain. The C-terminus is modified as a methyl ester (OMe). The DL configuration indicates racemic mixtures at both amino acid residues, which may influence its physicochemical properties and biological interactions compared to enantiopure analogs.

Key inferred properties:

- Molecular formula: Likely derived from Boc-Phe (C₉H₁₇NO₂), Lys(Cbz)-OMe (C₁₄H₁₈N₂O₄), and additional backbone atoms.

- Molecular weight: Estimated ~550–600 g/mol, comparable to analogs like Cbz-L-Phe-L-Tyr(Bzl)-OMe (567.25 g/mol) .

- Physical state: Likely a colorless solid, based on similar Boc/Cbz-protected peptides .

Properties

CAS No. |

27168-28-1 |

|---|---|

Molecular Formula |

C29H39N3O7 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C29H39N3O7/c1-29(2,3)39-28(36)32-24(19-21-13-7-5-8-14-21)25(33)31-23(26(34)37-4)17-11-12-18-30-27(35)38-20-22-15-9-6-10-16-22/h5-10,13-16,23-24H,11-12,17-20H2,1-4H3,(H,30,35)(H,31,33)(H,32,36) |

InChI Key |

HUFIUXDMYKUUQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of Amino Acids: The amino acids phenylalanine, lysine, and methionine are first protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Boc-DL-Phe-DL-Lys(Cbz)-OMe follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.

Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.

Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Cbz removal.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Deprotected Peptides: Free amino acids or peptides without protecting groups.

Extended Peptides: Longer peptide chains formed through coupling reactions.

Substituted Peptides: Peptides with modified side chains due to substitution reactions.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.

Chemical Probes: Utilized in the development of chemical probes for studying biological processes.

Biology:

Protein Engineering: Employed in the design and synthesis of novel proteins with specific functions.

Enzyme Inhibition Studies: Used to study the inhibition of enzymes by synthetic peptides.

Medicine:

Drug Development: Investigated as a potential therapeutic agent in drug development.

Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

Industry:

Biotechnology: Applied in the production of biotechnological products such as enzymes and antibodies.

Pharmaceuticals: Used in the synthesis of pharmaceutical compounds and active ingredients.

Mechanism of Action

Molecular Targets and Pathways:

Peptide Interactions: Boc-DL-Phe-DL-Lys(Cbz)-OMe interacts with specific proteins and enzymes through its peptide backbone and side chains.

Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.

Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Boc-DL-Phe-DL-Lys(Cbz)-OMe with key analogs from the evidence:

Notes:

- DL vs. L-configuration : Unlike most analogs in (e.g., 3-16, 6-3), this compound’s racemic mixture may reduce stereoselective interactions in biological systems.

- Protecting groups : The dual Boc/Cbz protection contrasts with singly protected analogs like Z-Lys(Boc)-OH, which has a free carboxylic acid .

Pharmacokinetic and Drug-Likeness Comparisons

While direct pharmacokinetic data for this compound are unavailable, analogs provide preliminary insights:

- Lipophilicity: Z-Lys(Boc)-OH has a calculated LogP (octanol-water) of 3.34, indicating moderate lipophilicity . this compound’s methyl ester and aromatic groups likely increase LogP, favoring passive diffusion.

Absorption and Permeability :

Research Implications and Gaps

- Biological Activity : The dual protection and DL-configuration may confer unique stability or binding properties compared to L-configured analogs (e.g., 3-16, 3-23).

- Ecological Impact : Cbz derivatives (e.g., carbamazepine) are persistent in wastewater; similar studies are needed for peptide-based Cbz compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.